Product packaging for Isobutyl-deoxynyboquinone(Cat. No.:)

Isobutyl-deoxynyboquinone

Cat. No.: B10831156
M. Wt: 326.3 g/mol
InChI Key: XVXDZGBARWYTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobutyl-deoxynyboquinone (IB-DNQ) is a novel and selective substrate for the enzyme NAD(P)H:quinone oxidoreductase (NQO1), engineered to have improved solubility and biocompatibility for in vivo research . This compound serves as a potent anti-cancer research tool by exploiting the high expression of NQO1 commonly found in many solid tumors, while sparing normal tissues where NQO1 expression is typically low . Its core mechanism of action involves a unique process of futile redox cycling; upon selective reduction by NQO1, IB-DNQ is rapidly re-oxidized, generating massive bursts of toxic reactive oxygen species (ROS) within the tumor microenvironment, leading to selective cancer cell death via programmed necrotic and apoptotic mechanisms . In vitro, IB-DNQ demonstrates potent, dose-dependent cytotoxicity against NQO1-positive cancer cell lines, including feline oral squamous cell carcinoma (OSCC) models . In vivo pharmacokinetic studies in feline models have shown that intravenous administration of IB-DNQ at 1.0-2.0 mg/kg achieves peak plasma concentrations that meet or exceed cytotoxic levels predicted in vitro . These properties have made it a promising candidate for translational oncology research, with evidence of anti-tumor activity and tolerable, transient side effects in clinical feline trials for cancers like oral squamous cell carcinoma and pulmonary carcinoma . IB-DNQ is intended for research applications focused on developing novel NQO1-targeted cancer therapies and investigating ROS-mediated cell death. This product is for Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O4 B10831156 Isobutyl-deoxynyboquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

4,6-dimethyl-1-(2-methylpropyl)-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21)

InChI Key

XVXDZGBARWYTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C

Origin of Product

United States

Synthesis and Chemical Development of Isobutyl Deoxynyboquinone Ib Dnq

Synthetic Methodologies for Deoxynyboquinone (B1670260) Scaffolds

The core structure of deoxynyboquinone, a diazaanthraquinone, can be constructed through various synthetic strategies. A notable and facile route to the DNQ scaffold involves a seven-linear-step synthesis that utilizes three palladium-mediated coupling reactions. nih.govacs.org This modular approach has been instrumental in allowing access to the quantities of DNQ needed for extensive mechanistic and in vivo studies. acs.orgnih.gov

Alternative methods for constructing related tricyclic scaffolds have also been reported. These include:

Hetero Diels-Alder Methodology : This approach involves the coupling of a dienophile with a 1-azadiene to form the foundational ring system. rsc.org

Double Knorr Cyclization : This reaction has been effectively used to create the tricyclic core from a di-β-ketoanilide hydroquinone (B1673460) precursor. rsc.org The hydroquinone intermediate is subsequently oxidized, sometimes spontaneously in the presence of air, to yield the final quinone structure. rsc.org

These varied synthetic pathways provide the flexibility needed to generate a library of analogues for further development and structure-activity relationship studies.

Rational Design and Synthesis of Isobutyl-Deoxynyboquinone and its Derivatives

While the parent natural product, deoxynyboquinone (DNQ), is a potent NQO1 substrate, it possesses certain limitations, including poor aqueous solubility, which can hinder its administration and bioavailability in preclinical and clinical settings. core.ac.uk To overcome these drawbacks, a rational design approach was undertaken to create novel derivatives with more favorable properties. nih.gov

Leveraging crystal structures of the target enzyme NQO1, researchers designed new DNQ derivatives intended to be excellent NQO1 substrates while possessing enhanced characteristics for translational development. acs.orgnih.gov this compound (IB-DNQ) emerged from this effort as a superior drug candidate. dcchemicals.com The addition of the isobutyl group was designed to improve solubility and biocompatibility without sacrificing the compound's ability to be selectively activated by NQO1. dcchemicals.com IB-DNQ has since been synthesized on a larger, optimized scale for further evaluation. nih.gov

Following this strategy, other derivatives have also been developed. For example, Isopentyl-deoxynyboquinone (IP-DNQ) was created to further enhance the curative potential of NQO1-bioactivatable drugs. mdpi.com The systematic modification of the DNQ scaffold allows for fine-tuning of the molecule's physicochemical and pharmacological properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the DNQ scaffold influence its biological activity. The primary goal of these studies is to optimize potency, selectivity for NQO1, and drug-like properties. nih.govcore.ac.uk The anticancer activity of DNQ and its analogues is strictly dependent on the presence and activity of NQO1. acs.orgnih.gov Upon reduction by NQO1, these quinones are converted to unstable hydroquinones that engage in futile redox-cycling, leading to a massive production of reactive oxygen species (ROS) and selective cancer cell death. nih.gov

Key findings from SAR studies include:

The Pharmacophore : The α, β-unsaturated amide moieties within the DNQ structure have been identified as a key pharmacophore responsible for its biological activity. xjtu.edu.cn

Alkyl Group Modification : The addition of different alkyl groups to the nitrogen atom of the pyridone ring significantly impacts the compound's properties. IB-DNQ was found to be a highly potent NQO1-dependent agent, demonstrating more than 10-fold greater potency than β-lapachone, another well-known NQO1 substrate. nih.gov

Enhanced ROS Production : Modifications can dramatically alter the efficiency of ROS generation. For instance, at a concentration of 0.25 µM, Isopentyl-deoxynyboquinone (IP-DNQ) was shown to increase hydrogen peroxide levels approximately 50-fold in A549 lung cancer cells, whereas the parent DNQ produced a 7-fold increase under similar conditions. mdpi.com This suggests that the longer isopentyl chain enhances the compound's ability to undergo NQO1-mediated redox cycling.

The table below summarizes the relationship between structural modifications of the DNQ scaffold and the resulting biological activity.

These studies demonstrate that rational modifications to the deoxynyboquinone scaffold can lead to next-generation compounds like IB-DNQ and IP-DNQ with superior potency and drug-like properties, highlighting their potential as personalized medicines for cancers that overexpress NQO1. nih.gov

Molecular Mechanisms of Action of Isobutyl Deoxynyboquinone

NQO1-Mediated Bioactivation and Futile Redox Cycling

Isobutyl-deoxynyboquinone (IB-DNQ) is a selective substrate for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoprotein that is notably overexpressed in many solid tumors compared to normal tissues nih.govnih.govvin.com. This differential expression makes NQO1 an attractive target for cancer-specific therapies nih.gov. While NQO1 typically functions as a detoxification enzyme by catalyzing the two-electron reduction of quinones to stable hydroquinones, its interaction with IB-DNQ initiates a toxic futile redox cycle aacrjournals.orgillinois.eduresearchgate.net.

Upon activation by NQO1, IB-DNQ undergoes a catalytic and futile reduction/reoxidation cycle nih.gov. This process turns the normally cytoprotective function of NQO1 into a liability for cancer cells nih.gov. The bioactivation of IB-DNQ by NQO1 leads to the generation of significant oxidative stress, a key mechanism in its anticancer activity nih.govillinois.edu. This futile cycling is a hallmark of a class of NQO1-bioactivatable drugs, which includes IB-DNQ and its parent compound, deoxynyboquinone (B1670260) (DNQ) illinois.edunih.govresearchgate.net.

Enzymatic Reduction Pathways of this compound

The enzymatic pathway for IB-DNQ bioactivation is centered on the two-electron reductase activity of NQO1 nih.gov. The process begins with NQO1 catalyzing the reduction of the quinone moiety of IB-DNQ to a hydroquinone (B1673460) form illinois.edu. Unlike the stable hydroquinones formed from endogenous quinones, the hydroquinone of IB-DNQ is highly unstable nih.gov.

This instability leads to a rapid, spontaneous two-step, one-electron auto-oxidation back to the original quinone structure illinois.edunih.gov. This rapid reoxidation ensures that the IB-DNQ molecule is immediately available for another round of reduction by NQO1, establishing a continuous and rapid futile cycle that consumes cellular reducing equivalents, primarily NADH and NADPH illinois.edunih.gov. This catalytic cycle allows a single molecule of IB-DNQ to generate a massive amount of oxidative stress.

Generation of Reactive Oxygen Species (ROS)

A direct consequence of the futile redox cycling of IB-DNQ is the prolific generation of reactive oxygen species (ROS) nih.govvin.comillinois.edu. The two-step reoxidation of the IB-DNQ hydroquinone involves the transfer of electrons to molecular oxygen (O₂). This process produces large quantities of superoxide (B77818) radicals (O₂⁻) and, subsequently, hydrogen peroxide (H₂O₂) nih.govresearchgate.net.

The continuous nature of the NQO1-mediated cycle results in a massive burst of ROS within the cancer cell, overwhelming its antioxidant defenses illinois.edunih.gov. Studies on the parent compound DNQ have shown that this simultaneous production of both superoxide and hydrogen peroxide can act synergistically to induce potent and selective cancer cell death nih.gov. This targeted ROS production in NQO1-overexpressing cells is the primary driver of the subsequent cellular damage illinois.eduresearchgate.net.

Key Step in ROS GenerationDescriptionAssociated Species
Enzymatic Reduction NQO1 reduces IB-DNQ (a quinone) using NAD(P)H as an electron donor.IB-DNQ Hydroquinone
Auto-oxidation Step 1 The unstable hydroquinone transfers one electron to molecular oxygen.Semiquinone Radical, Superoxide (O₂⁻)
Auto-oxidation Step 2 The semiquinone radical transfers a second electron to another oxygen molecule or undergoes dismutation.IB-DNQ (original quinone), Hydrogen Peroxide (H₂O₂)
Outcome Regeneration of IB-DNQ allows the cycle to repeat, leading to massive ROS accumulation.Superoxide, Hydrogen Peroxide

Mitochondrial Compartmentalization of NQO1 Activity

The subcellular location of NQO1 activity is critical to the potent cytotoxic effects of IB-DNQ. Research has demonstrated that a significant fraction of NQO1 resides within the mitochondrial intermembrane space (IMS) nih.govresearchgate.net. This compartmentalization is mechanistically important because it localizes the futile redox cycling of IB-DNQ directly within the mitochondria nih.govresearchgate.net.

The generation of high levels of mitochondrial superoxide and other ROS directly in this organelle leads to severe mitochondrial oxidative injury nih.govresearchgate.net. This damage compromises mitochondrial function, leading to the release of cytochrome c and the activation of apoptotic pathways nih.govresearchgate.net. Therefore, the presence of NQO1 in the mitochondria creates a specific vulnerability that is exploited by IB-DNQ to induce cell death researchgate.net.

Cellular Consequences of this compound-Induced Oxidative Stress

The overwhelming oxidative stress induced by IB-DNQ triggers a cascade of damaging cellular events. The massive production of ROS leads to widespread damage of macromolecules, including lipids, proteins, and nucleic acids, ultimately culminating in cell death researchgate.netmdpi.com.

DNA Damage Induction and DNA Double-Strand Breaks (DSBs)

The ROS generated by IB-DNQ's futile cycle are potent inducers of DNA damage aacrjournals.orgresearchgate.net. This includes the formation of DNA single-strand breaks and the more cytotoxic DNA double-strand breaks (DSBs), which are considered the most lethal form of DNA damage aacrjournals.orgnih.gov.

Exposure of cancer cells to IB-DNQ results in a significant increase in DSBs aacrjournals.org. The formation of these breaks can be visualized and quantified by monitoring surrogate markers such as the phosphorylation of histone H2AX (γ-H2AX) nih.gov. The inability to repair these extensive DNA lesions is a critical factor leading to cell death aacrjournals.org. For instance, cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 deficiencies, are particularly sensitive to IB-DNQ due to their compromised ability to repair the overwhelming DNA damage induced by the compound aacrjournals.org.

Poly(ADP-ribose) Polymerase 1 (PARP1) Activation and Energetic Depletion

The extensive DNA damage, particularly single- and double-strand breaks, caused by IB-DNQ triggers a massive activation of the nuclear enzyme Poly(ADP-ribose) Polymerase 1 (PARP1) aacrjournals.orgresearchgate.net. PARP1 is a key sensor of DNA damage and plays a crucial role in initiating DNA repair youtube.com. Upon detecting DNA breaks, PARP1 becomes hyperactivated and synthesizes large polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins researchgate.net.

This hyperactivation of PARP1 consumes its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at an enormous rate, leading to a rapid and dramatic depletion of cellular NAD+ pools aacrjournals.orgresearchgate.netresearchgate.netnih.gov. Since NAD+ is essential for cellular energy production, its depletion causes a catastrophic loss of ATP, the cell's primary energy currency aacrjournals.orgresearchgate.netnih.gov. This severe energetic depletion, combined with the extensive DNA damage, ultimately leads to a form of programmed cell death aacrjournals.orgresearchgate.netnih.gov.

Cellular ConsequenceMolecular MechanismUltimate Outcome
DNA Damage ROS generated from the futile cycle attack DNA, causing single- and double-strand breaks (DSBs).Accumulation of lethal DNA lesions.
PARP1 Hyperactivation PARP1 detects the extensive DNA breaks and becomes massively activated.Initiation of a strong but ultimately futile repair response.
NAD+ Depletion Hyperactivated PARP1 consumes vast quantities of NAD+ as a substrate for PAR synthesis.Severe depletion of cellular NAD+ pools.
ATP Depletion The loss of NAD+, a critical coenzyme for glycolysis and oxidative phosphorylation, leads to a collapse in ATP production.Catastrophic energy crisis and cell death.

Mechanisms of Cell Death: Programmed Necrosis and Apoptosis Pathways

This compound and its analogs, such as isopentyl-deoxynyboquinone (IP-DNQ), induce cancer cell death through a dual mechanism involving both programmed necrosis and apoptosis. nih.govdaneshyari.com This process is initiated by the NQO1-dependent futile redox cycling of the compound, which generates a massive burst of reactive oxygen species (ROS), primarily superoxide radicals. biorxiv.orgnih.gov

The surge in ROS leads to extensive DNA damage, particularly double-strand breaks. nih.gov This damage triggers the hyperactivation of the nuclear enzyme Poly(ADP-ribose) Polymerase 1 (PARP1). nih.govmdpi.com The excessive activity of PARP1 rapidly depletes the cellular pools of NAD+ and ATP, culminating in a catastrophic energy crisis and a form of programmed, caspase-independent cell death often referred to as programmed necrosis. nih.govmdpi.com

In addition to programmed necrosis, IB-DNQ can also trigger the intrinsic pathway of apoptosis. The overwhelming oxidative stress caused by ROS generation can lead to mitochondrial oxidative injury. This results in the release of cytochrome c into the cytoplasm, which in turn activates a caspase-3–mediated apoptotic cascade. nih.gov This ability to induce cell death through two distinct, potent pathways makes IB-DNQ and its derivatives particularly effective against NQO1-positive cancer cells. nih.gov

Molecular Determinants of this compound Sensitivity and Resistance

The therapeutic effectiveness of this compound is not uniform across all cancer cells. Sensitivity and resistance are governed by a specific set of molecular factors, primarily the expression and activity of the NQO1 enzyme and the cell's capacity to manage oxidative stress.

Role of NQO1 Expression and Activity in Therapeutic Response

The anticancer activity of this compound is strictly dependent on the expression and enzymatic activity of NAD(P)H: quinone oxidoreductase 1 (NQO1). biorxiv.org NQO1 is a two-electron reductase that is significantly overexpressed in a wide range of solid tumors, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is typically low. biorxiv.org This differential expression creates a therapeutic window, allowing for the selective targeting of cancer cells.

IB-DNQ is a highly potent and specific substrate for NQO1. biorxiv.orgnih.govaacrjournals.orgnih.gov The enzyme bioactivates IB-DNQ, initiating the futile redox cycle that produces cytotoxic ROS. biorxiv.org Consequently, cancer cells with high levels of NQO1 are exquisitely sensitive to IB-DNQ, whereas cells with low or no NQO1 expression are resistant. biorxiv.orgmdpi.com The level of NQO1 activity directly correlates with the cytotoxic potency of IB-DNQ, making NQO1 expression a critical biomarker for predicting therapeutic response. nih.gov

Table 1: Correlation of NQO1 Expression and IB-DNQ Potency

Cell Line/Tumor TypeNQO1 Expression LevelSensitivity to IB-DNQKey Finding
Triple-Negative Breast Cancer (TNBC)HighHigh SensitivityIB-DNQ is 60-fold more potent than β-lapachone in NQO1-positive TNBC cells. biorxiv.org
Feline Oral Squamous Cell CarcinomaHighHigh SensitivityDemonstrated anti-cancer activity in pet cats with NQO1-overexpressing tumors. nih.gov
Non-Small-Cell Lung Cancer (NSCLC)HighHigh SensitivityIP-DNQ, a derivative, efficiently kills NQO1-positive NSCLC cells. nih.gov
NQO1-Knockout CellsAbsentResistantThe absence of NQO1 completely abrogates the cytotoxic effects of the drug. nih.gov

Influence of Antioxidant Defense Systems (e.g., Catalase)

While NQO1 is the primary determinant of sensitivity, the cell's intrinsic antioxidant defense systems can modulate the response to IB-DNQ, conferring resistance. The mechanism of IB-DNQ involves the production of superoxide, which is converted by superoxide dismutase into hydrogen peroxide (H₂O₂). biorxiv.org Catalase is a crucial antioxidant enzyme that neutralizes this threat by catalyzing the decomposition of hydrogen peroxide into water and oxygen. nih.gov

High levels of catalase expression can protect cancer cells from IB-DNQ-induced cytotoxicity by effectively scavenging the generated H₂O₂. biorxiv.orgmdpi.com This prevents the accumulation of ROS, mitigates DNA damage, and averts the subsequent energy collapse and cell death. biorxiv.org Research has shown that breast tumors tend to have significantly elevated NQO1 expression but suppressed catalase levels compared to adjacent normal tissue. mdpi.com This inverse relationship between NQO1 and catalase in tumors enhances the therapeutic window for IB-DNQ, as cancer cells are more susceptible to the oxidative assault while normal tissues, with higher catalase levels, are better protected. mdpi.com

Table 2: NQO1:Catalase Ratios in Breast Tissue

Tissue TypeNQO1 ExpressionCatalase ExpressionImplication for IB-DNQ Therapy
Breast Tumor TissueSignificantly ElevatedSuppressed/LowerHigh sensitivity, favorable therapeutic window. mdpi.com
Adjacent Normal Breast TissueLowHigherIncreased resistance, selective sparing from toxicity. mdpi.com

Genetic and Epigenetic Factors Modulating NQO1 Expression (e.g., PPM1D, NRF2)

The expression of NQO1 is not static and is regulated by several genetic and epigenetic factors, which in turn influence a tumor's sensitivity to IB-DNQ.

NRF2 (Nuclear Factor Erythroid 2-Related Factor 2): NRF2 is a master transcription factor that regulates the cellular antioxidant response. nih.govelifesciences.org Under conditions of oxidative or electrophilic stress, which are common in the tumor microenvironment, NRF2 is stabilized and translocates to the nucleus. researchgate.net There, it binds to the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes, including NQO1. nih.govnih.gov The activation of the NRF2 pathway is a primary mechanism responsible for the high basal expression and inducibility of NQO1 in cancer cells. nih.govnih.gov Therefore, the status of the NRF2 signaling pathway is a key determinant of NQO1 levels and, consequently, IB-DNQ efficacy.

PPM1D (Protein Phosphatase Magnesium-Dependent 1 Delta): Recent research has uncovered a novel regulatory mechanism for NQO1 protein levels involving PPM1D, also known as Wip1. In certain cancers, such as diffuse intrinsic pontine glioma (DIPG), gain-of-function mutations that truncate the PPM1D protein correlate with a marked overexpression of NQO1. biorxiv.orgbiorxiv.org This regulation occurs at the post-transcriptional level; the truncated PPM1D does not increase NQO1 mRNA but instead leads to the stabilization of the NQO1 protein. biorxiv.orgbiorxiv.org The proposed mechanism involves the dephosphorylation of MDM2 at serine 395 by the truncated PPM1D, which in turn stabilizes the NQO1 protein. biorxiv.orgbiorxiv.org This discovery links a specific genetic alteration (PPM1D truncation) directly to NQO1 protein overexpression, thereby creating a therapeutic vulnerability that can be exploited by IB-DNQ in PPM1D-mutated tumors. biorxiv.orgbiorxiv.org

Preclinical Efficacy Studies of Isobutyl Deoxynyboquinone

In Vitro Efficacy in Cancer Cell Lines

The in vitro efficacy of Isobutyl-deoxynyboquinone (IB-DNQ) has been evaluated across a range of cancer cell lines, with a particular focus on those overexpressing the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme's elevated expression in many solid tumors, compared to low or absent levels in normal tissues, provides a specific target for therapeutic intervention everycat.orgvin.comnih.gov. IB-DNQ functions as a selective substrate for NQO1; upon activation, it engages in a futile redox cycle that generates substantial reactive oxygen species (ROS), leading to cancer cell death vin.comnih.gov.

Studies have demonstrated the potent and selective cytotoxicity of IB-DNQ in various cancer models characterized by high NQO1 expression.

Oral Squamous Cell Carcinoma (OSCC): In models of feline oral squamous cell carcinoma (FOSCC), which serves as a comparative model for human head and neck squamous cell carcinoma (HNSCC), IB-DNQ has shown significant cytotoxic effects nih.govnih.gov. Its potency varies between different OSCC cell lines; for instance, it demonstrates greater cytotoxicity against SCCF1 and SCCF2 cell lines compared to the SCCF3 line medchemexpress.com. The cytotoxic effect is dose-dependent, as observed in SCCF1 cells medchemexpress.com.

Triple-Negative Breast Cancer (TNBC): IB-DNQ is particularly potent in NQO1-overexpressing TNBC cells nih.gov. In the Vari068 TNBC cell line, IB-DNQ exhibited a 50% lethal dose (LD50) of 63 nmol/L, which is 60-fold more potent than β-lapachone, another NQO1-bioactivatable drug nih.gov. This cell-killing effect is strongly NQO1-dependent, as it can be prevented by dicoumarol, a specific NQO1 inhibitor nih.gov. Studies on other TNBC cell lines, such as HCC1937, confirm this NQO1-dependent sensitivity nih.gov. In contrast, TNBC cell lines with a polymorphism that leads to rapid NQO1 degradation show strong resistance to IB-DNQ, which can be reversed by inducing the overexpression of wild-type NQO1 nih.gov.

Diffuse Intrinsic Pontine Glioma (DIPG): DIPG, an aggressive pediatric brain tumor, presents a significant therapeutic challenge researchgate.netaacrjournals.org. A subset of patient-derived DIPG cell lines and primary tumors show overexpression of NQO1 researchgate.netaacrjournals.orgbiorxiv.org. These NQO1-overexpressing DIPG cells are highly sensitive to the antiproliferative effects of IB-DNQ researchgate.netbiorxiv.orgbiorxiv.org. This sensitivity is directly linked to NQO1 expression levels aacrjournals.org.

Pulmonary Carcinoma: Feline pulmonary carcinoma, which is considered analogous to non-small cell lung carcinoma (NSCLC) in humans, shows robust NQO1 expression in the vast majority of cases (98%) vin.com. IB-DNQ exerts cytotoxicity against pulmonary carcinoma cell lines derived from felines, humans, and mice, with the cytotoxic efficacy (EC50) correlating with the level of NQO1 expression and activity vin.com.

Transitional Cell Carcinoma (TCC): In vitro studies of both canine and human TCC cell lines revealed that all tested lines overexpress NQO1 and are susceptible to IB-DNQ treatment researchgate.net. The compound demonstrated an average half-maximal inhibitory concentration (IC50) value of 3.2 μM across these cell lines researchgate.net.

Cancer ModelCell Line / TypeKey FindingPotency (IC50/LD50)Citations
Oral Squamous Cell CarcinomaFeline OSCC (SCCF1, SCCF2, SCCF3)Demonstrates dose-dependent cytotoxicity with differential sensitivity across cell lines.Not specified medchemexpress.com
Triple-Negative Breast CancerVari06860-fold more potent than β-lapachone; effect is NQO1-dependent.63 nmol/L nih.gov
Triple-Negative Breast CancerHCC1937Sensitive to nM concentrations of IB-DNQ in an NQO1-dependent manner.~100–200 nM nih.gov
Diffuse Intrinsic Pontine GliomaPatient-Derived DIPG CellsNQO1-overexpressing cells are highly sensitive to IB-DNQ.Not specified researchgate.netaacrjournals.orgbiorxiv.org
Pulmonary CarcinomaHuman, Feline, Murine LinesCytotoxicity correlates with NQO1 expression levels.Not specified vin.com
Transitional Cell CarcinomaCanine & Human TCC LinesAll tested NQO1-overexpressing cell lines are susceptible.Average 3.2 μM researchgate.net

A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs), which contribute to therapeutic resistance and relapse nih.gov. Research indicates that IB-DNQ is effective in targeting CSC populations within TNBC. It has been shown to effectively target both epithelial-like (ALDH+) and mesenchymal-like (CD24−/loCD44+/hi) CSCs nih.gov. At sublethal concentrations, IB-DNQ severely suppresses the sphere-forming capacity of NQO1-expressing TNBC cells, an established assay for CSC activity nih.gov. This suggests that IB-DNQ can abrogate the self-renewal capability of CSCs, providing a potential strategy to overcome the therapeutic resistance they mediate nih.govresearchgate.net.

The cytotoxic efficacy of IB-DNQ is not uniform across all cancer cells; rather, it displays a differential sensitivity that is strongly correlated with NQO1 expression levels nih.govnih.gov. In TNBC, cell lines engineered to overexpress NQO1 are significantly more sensitive to IB-DNQ than their counterparts with low NQO1 expression nih.gov. Similarly, in feline OSCC, varying degrees of cytotoxic potency have been observed among different cell lines medchemexpress.com. This NQO1-dependent sensitivity is a hallmark of IB-DNQ's mechanism, positioning it as a targeted agent for tumors with a specific molecular profile. Low NQO1 expressing tumors are predicted to derive less benefit from single-agent IB-DNQ therapy nih.gov.

In Vivo Preclinical Models of this compound Activity

The promising in vitro results for IB-DNQ have been further investigated in several in vivo preclinical models, including both xenografts and comparative animal models of naturally occurring cancers.

In vivo studies using xenograft models have confirmed the anti-tumor activity of IB-DNQ.

Triple-Negative Breast Cancer: In xenograft models of TNBC, treatment with IB-DNQ effectively suppressed tumor growth and metastasis nih.govresearchgate.net.

Pancreatic Cancer: While not IB-DNQ, a related derivative, IP-DNQ, has been shown to significantly suppress tumor growth and extend the lifespan of mice in orthotopic pancreatic cancer xenograft models, highlighting the potential of the deoxynyboquinone (B1670260) chemical family researchgate.net.

Spontaneously arising tumors in companion animals provide valuable, translationally relevant models for evaluating novel cancer therapies nih.govnih.gov.

Feline Oral Squamous Cell Carcinoma (FOSCC): IB-DNQ has been assessed in cats with naturally occurring FOSCC, a disease that closely mimics human HNSCC nih.govnih.gov. In these feline patients, IB-DNQ was well-tolerated and demonstrated promising anti-cancer activity, both as a single agent and in combination with radiation therapy nih.govnih.govillinois.eduresearchgate.net. As a monotherapy, IB-DNQ resulted in measurable tumor reduction, with one case showing a 21% decrease in tumor size and another case reporting a 56% reduction, and stabilized disease progression in a pilot study nih.govillinois.edu.

Feline Pulmonary Carcinoma: Given that NQO1 is highly expressed in up to 98% of feline pulmonary carcinomas, IB-DNQ is being investigated as a targeted therapy for this disease everycat.orgvin.com. A clinical trial was established to evaluate the efficacy of IB-DNQ in pet cats diagnosed with NQO1-expressing primary lung cancers, which serve as a strong comparative model for human NSCLC everycat.orgillinois.edueverycat.org.

Canine Transitional Cell Carcinoma (TCC): NQO1 is consistently overexpressed in canine TCC cell lines researchgate.net. Preclinical studies have established the feasibility of administering IB-DNQ directly into the bladder. An intravesicular infusion in healthy beagle dogs was well-tolerated, providing the necessary foundational data to proceed with evaluating IB-DNQ's activity in canine patients with TCC researchgate.net.

Model TypeCancer ModelKey FindingCitations
Orthotopic XenograftTriple-Negative Breast CancerEffectively suppressed tumor growth and metastasis. nih.govresearchgate.net
Orthotopic XenograftDiffuse Intrinsic Pontine GliomaCrosses the blood-brain barrier and extends overall survival. aacrjournals.orgbiorxiv.orgbiorxiv.orgresearchgate.net
Comparative (Spontaneous)Feline Oral Squamous Cell CarcinomaWell-tolerated and shows promising efficacy, stabilizing disease and causing tumor reduction (up to 56%). nih.govillinois.eduresearchgate.netillinois.edu
Comparative (Spontaneous)Feline Pulmonary CarcinomaNQO1 is highly expressed, supporting clinical evaluation of IB-DNQ in this comparative model. everycat.orgvin.comeverycat.org
Comparative (Spontaneous)Canine Transitional Cell CarcinomaIntravesicular infusion is well-tolerated in healthy dogs, supporting further study in canine TCC patients. researchgate.net

Systemic Biomarker Analysis in Preclinical Investigations (e.g., oxidative damage markers)

Investigations into the systemic effects of this compound (IB-DNQ) in preclinical models have focused on biomarkers related to its mechanism of action. The primary mechanism of IB-DNQ involves its activation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors. nih.gov This activation initiates a futile redox cycle that generates significant levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. nih.goveverycat.org Consequently, a key aspect of preclinical evaluation is the analysis of systemic biomarkers of oxidative damage to understand the broader physiological impact of the compound.

The generation of ROS is a potent inducer of cellular damage, affecting macromolecules such as DNA, lipids, and proteins. nih.gov Monitoring systemic biomarkers of this damage provides insight into the extent of oxidative stress induced by a therapeutic agent. In the context of IB-DNQ, preclinical research has identified the importance of assessing these markers.

One notable biomarker identified for evaluation in a veterinary clinical trial involving cats with pulmonary carcinoma is urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). everycat.org 8-OHdG is a well-established and reliable marker of oxidative DNA damage, excreted in the urine following the repair of damaged DNA. nih.gov The planned analysis of this marker was intended to correlate the levels of oxidative damage with the therapeutic response to IB-DNQ. everycat.org However, published results detailing these specific findings are limited.

While specific data from comprehensive systemic biomarker panels in IB-DNQ preclinical studies are not widely detailed in the available literature, the known mechanism of action allows for the extrapolation of which markers are of greatest interest. Research on the parent compound, deoxynyboquinone (DNQ), confirms that its activity elevates transcripts related to oxidative stress. acs.orgnih.gov Therefore, analysis typically includes markers for lipid peroxidation and protein oxidation in addition to DNA damage.

The following table details key systemic biomarkers relevant to the oxidative stress-inducing mechanism of this compound.

Table 1: Key Systemic Biomarkers of Oxidative Damage Relevant to this compound's Mechanism of Action

Biomarker CategorySpecific BiomarkerBiological SampleSignificance as a Marker
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)Urine, PlasmaIndicates the level of oxidative DNA lesions and subsequent DNA repair. everycat.orgnih.gov
Lipid Peroxidation Malondialdehyde (MDA)Plasma, SerumA product of polyunsaturated fatty acid peroxidation, indicating oxidative damage to lipids. nih.gov
Lipid Peroxidation F2-IsoprostanesUrine, PlasmaConsidered a gold-standard biomarker for lipid peroxidation and oxidative stress. nih.gov
Protein Damage Protein CarbonylsPlasmaA general marker for oxidative damage to proteins.

The evaluation of these systemic biomarkers is crucial for building a comprehensive preclinical profile of this compound, linking its tumor-specific activation mechanism to its systemic effects.

Synergistic Therapeutic Strategies with Isobutyl Deoxynyboquinone

Combination with DNA Damage Response (DDR) Inhibitors

The primary mechanism of IB-DNQ involves inducing massive DNA damage, which overwhelms the cell's repair machinery. aacrjournals.orgtdl.org Combining IB-DNQ with inhibitors of the DNA Damage Response (DDR) pathway can create a synthetic lethal scenario, where the combination of two non-lethal events (drug action and a specific cellular defect) leads to cell death. nih.gov

IB-DNQ treatment leads to extensive DNA lesions, which in turn causes the hyperactivation of Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks. aacrjournals.orgtdl.orgnih.gov This hyperactivation depletes cellular energy stores (NAD+ and ATP), leading to a form of programmed necrosis. aacrjournals.orgtdl.org

Combining IB-DNQ or other NQO1-bioactivatable drugs with PARP inhibitors has been shown to result in synergistic antitumor activity. researchgate.netmdpi.com The principle of this synergy lies in a dual assault on DNA repair. IB-DNQ generates overwhelming DNA damage, while PARP inhibitors prevent the cell from repairing these lesions. nih.govresearchgate.net This inability to repair the damage leads to the collapse of replication forks during cell division, the formation of lethal double-strand breaks, and ultimately, cell death. nih.gov For the related NQO1 substrate β-lapachone, combining it with PARP inhibitors can shift the cell death mechanism from PARP1-hyperactivation-mediated necrosis to a synergistic, caspase-dependent apoptosis, a more controlled form of cell death. mdpi.com

Table 1: Synergistic Mechanisms of IB-DNQ and PARP Inhibitors
CompoundMechanism of ActionEffect of Combination
Isobutyl-deoxynyboquinone (IB-DNQ)NQO1-dependent generation of ROS, leading to massive DNA damage and PARP1 hyperactivation. aacrjournals.orgtdl.orgBlocks DNA repair, leading to accumulation of lethal DNA double-strand breaks and enhanced cancer cell death. nih.govresearchgate.net May shift cell death mechanism from necrosis to apoptosis. mdpi.com
PARP Inhibitors (e.g., Olaparib, Rucaparib)Inhibit PARP1, preventing the repair of DNA single-strand breaks. nih.gov

Cancers with deficiencies in specific DNA repair pathways, such as those with mutations in the BRCA1 gene, are particularly vulnerable to agents that cause DNA damage. BRCA1 is crucial for the error-free repair of DNA double-strand breaks through homologous recombination (HR). nih.govnih.gov Cells lacking functional BRCA1 are deficient in HR and must rely on other, more error-prone repair pathways. nih.gov

This inherent vulnerability can be exploited by IB-DNQ. Studies have shown that BRCA1-deficient breast cancer cells are extremely sensitive to low doses of IB-DNQ. aacrjournals.org The overwhelming levels of DNA damage induced by IB-DNQ cannot be effectively repaired in these HR-deficient cells, leading to catastrophic genomic instability and cell death. aacrjournals.org This targeted approach has been described as being potentially superior to PARP inhibitors for treating BRCA1-deficient cancers. aacrjournals.org This strategy highlights a preclinical 'proof-of-concept' for IB-DNQ as a potent therapeutic agent for breast cancers with BRCA1 deficiencies. aacrjournals.orgresearchgate.net

Combination with Oxidative Stress Modulators

Since IB-DNQ's primary mode of action is the generation of oxidative stress, combining it with agents that modulate the cell's ability to handle ROS is a logical synergistic strategy.

IB-DNQ-elicited cell death is strongly associated with a significant increase in mitochondrial superoxide (B77818). nih.gov This is generated when a portion of the NQO1 enzyme located in the mitochondrial intermembrane space catalyzes the futile redox cycling of IB-DNQ. nih.gov Superoxide dismutase 1 (SOD1) is a key antioxidant enzyme that detoxifies superoxide radicals. nih.gov

Pharmacological or genetic inhibition of SOD1 has been shown to be strongly synergistic with IB-DNQ, particularly in killing cancer stem cells (CSCs). nih.govnih.gov By inhibiting SOD1, the large amount of mitochondrial superoxide generated by IB-DNQ is not neutralized. This potentiation leads to severe mitochondrial oxidative injury, the release of cytochrome c, and the activation of the caspase-3-mediated apoptotic pathway. nih.gov In studies on triple-negative breast cancer (TNBC) cells, which highly express both NQO1 and SOD1, the combination of IB-DNQ with the SOD1 inhibitor ATN-224 demonstrated a powerful synergy, with the ability to completely block tumorsphere formation—an indicator of CSC activity. nih.gov

Table 2: Effect of IB-DNQ and SOD1 Inhibition on Cancer Stem Cell Activity
TreatmentEffect on Tumorsphere Formation in SUM149 CellsEffect on Tumorsphere Formation in SUM159 Cells
IB-DNQ (50 nmol/L)Significantly inhibitedInhibited
ATN-224 (SOD1 Inhibitor, 2.5 µmol/L)Significantly inhibited-
IB-DNQ + ATN-224Completely blockedStrong synergy, significant inhibition

Data derived from studies on breast cancer cell lines. nih.gov

Combination with Standard-of-Care Therapies

Integrating IB-DNQ with established cancer treatments like radiotherapy offers a promising avenue to enhance therapeutic outcomes, primarily by exploiting the cellular response to these conventional therapies.

Radiotherapy is a cornerstone of cancer treatment that works by inducing DNA damage in cancer cells. Interestingly, ionizing radiation at clinically relevant doses has been shown to significantly upregulate the expression of the NQO1 enzyme in cancer cells. nih.gov NQO1 gene expression is induced by stimuli that cause oxidative stress, including radiation. mdpi.com

Modulation by Chemotherapeutic Agents

The therapeutic potential of this compound (IB-DNQ) can be significantly enhanced through synergistic combinations with established chemotherapeutic agents. Research into these combination therapies aims to exploit different cellular mechanisms to achieve a greater anti-cancer effect than either drug used alone. This approach can also allow for the use of lower, and potentially less toxic, concentrations of the combined drugs.

Detailed Research Findings

Recent studies have illuminated a powerful synergistic relationship between IB-DNQ and the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, particularly in the context of triple-negative breast cancer (TNBC). nih.govnih.gov TNBC is a particularly aggressive form of breast cancer that lacks the three most common receptors known to fuel breast cancer growth—estrogen receptor, progesterone (B1679170) receptor, and HER2/neu.

The synergistic effect of the IB-DNQ and Rucaparib combination is contingent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer cells. nih.gov IB-DNQ is a bioactivatable drug that is processed by NQO1, leading to the production of reactive oxygen species and subsequent DNA damage. nih.gov The co-administration of a PARP inhibitor like Rucaparib interferes with the cancer cells' ability to repair this DNA damage, leading to a synergistic induction of cell death. nih.govnih.gov

In a study utilizing the MDA-MB-231 triple-negative breast cancer cell line, a combination of a sublethal concentration of IB-DNQ (0.1 μM) and Rucaparib (15 μM) was investigated. nih.gov This research revealed that while short-term treatment with either single agent or the combination resulted in few changes in protein abundance, there were significant and rapid alterations in protein phosphorylation and thermal stability. nih.govnih.gov A clear synergistic effect was noted in the combination treatment, which led to persistent DNA damage, validated by the increased phosphorylation of Histone H2AX. nih.gov This highlights a promising therapeutic strategy for NQO1-expressing TNBC. nih.gov

The following interactive data table summarizes the key findings from a study on the synergistic effects of IB-DNQ and Rucaparib.

Computational and Structural Biology Insights into Isobutyl Deoxynyboquinone Interaction with Nqo1

Molecular Docking and Binding Energy Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of IB-DNQ and NQO1, docking studies would elucidate how the inhibitor fits into the catalytic binding pocket of the enzyme and estimate the strength of this interaction, commonly expressed as binding energy.

Although specific binding energy values for the IB-DNQ-NQO1 complex are not readily found in published research, studies on similar systems provide valuable insights. For instance, a molecular docking and dynamic simulation study on the interaction of Resveratrol with NQO1 reported a binding energy of -2.847 kcal/mol. semanticscholar.org This value indicates a favorable binding affinity. It is anticipated that IB-DNQ, as a potent substrate, would exhibit a similarly strong or even stronger binding affinity to NQO1.

The key amino acid residues within the NQO1 active site that are likely to interact with substrates like IB-DNQ have been identified. These include residues such as Histidine 11, Serine 16, Threonine 15, Phenylalanine 17, Asparagine 18, Alanine 20, Proline 102, Tryptophan 105, Phenylalanine 106, Leucine 103, Threonine 147, Threonine 148, Glycine 149, Glycine 150, Tyrosine 155, Isoleucine 192, Arginine 200, and Leucine 204. semanticscholar.org These interactions would likely involve a combination of hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the ligand within the binding pocket.

Table 1: Predicted Interacting Residues in the NQO1 Active Site

Interaction Type Potential Amino Acid Residues
Hydrogen Bonding Ser16, Thr15, Asn18, Trp105, Thr147, Thr148, Tyr155, Arg200

Note: This table is a representation of potential interactions based on the known structure of the NQO1 active site and may not be exhaustive for the specific binding of Isobutyl-deoxynyboquinone.

Molecular Dynamics Simulations of this compound-NQO1 Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. These simulations can reveal the stability of the binding, conformational changes in both the protein and the ligand, and the persistence of key intermolecular interactions.

For the IB-DNQ-NQO1 complex, MD simulations would be instrumental in confirming the stability of the docked pose obtained from molecular docking studies. Key metrics from such simulations would include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation period. A stable complex would show minimal fluctuations in RMSD.

Furthermore, MD simulations can monitor the dynamics of hydrogen bonds and hydrophobic contacts. For instance, in the study of the NQO1-Resveratrol complex, the number of hydrogen bonds was found to be inversely related to the stability of the complex. semanticscholar.org The simulations also revealed dynamic motion in the complex, indicating flexibility and alterations in the ligand's orientation within the binding pocket. semanticscholar.org Similar analyses for IB-DNQ would provide a deeper understanding of its dynamic interactions with NQO1, which is essential for its futile redox cycling mechanism.

Structural Elucidation of NQO1 Catalytic Binding Domain and Ligand Interactions

The catalytic binding domain of NQO1 is a well-characterized pocket that accommodates the FAD cofactor and the quinone substrate. The binding of substrates like IB-DNQ is crucial for the enzyme's catalytic activity. The active site is shaped by several key amino acid residues that form specific interactions with the ligand.

The interaction of a ligand with the NQO1 active site is a multi-point attachment process. For a substrate like IB-DNQ, the quinone ring is expected to be positioned in proximity to the FAD cofactor to facilitate electron transfer. The isobutyl group of IB-DNQ would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity and specificity.

The interactions within the catalytic site can be categorized as follows:

Hydrogen Bonds: These are formed between polar groups on the ligand and amino acid residues such as serines, threonines, and tyrosines, as well as the backbone amide and carbonyl groups.

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the isobutyl group, interact with hydrophobic residues like phenylalanine, leucine, and tryptophan. These interactions are critical for the proper orientation and stabilization of the ligand.

Pi-stacking: The aromatic rings of the quinone structure can engage in pi-stacking interactions with aromatic residues like phenylalanine and tryptophan in the active site.

A comprehensive understanding of these structural interactions is vital for the rational design of more potent and selective NQO1-activated therapeutics. By modifying the chemical structure of IB-DNQ, it may be possible to enhance its binding affinity and optimize its redox cycling properties for improved anticancer efficacy.

Future Directions and Translational Research Perspectives for Isobutyl Deoxynyboquinone

Development of Novel Isobutyl-Deoxynyboquinone Derivatives with Enhanced Specificity and Potency

The development of novel derivatives of deoxynyboquinone (B1670260) (DNQ), the parent compound of IB-DNQ, aims to enhance anti-cancer activity while improving solubility and biocompatibility. researchgate.net A key strategy in the design of these new agents is the modification of the quinone structure to optimize its interaction with NQO1 and subsequent generation of reactive oxygen species (ROS) within cancer cells. aacrjournals.orgmedchemexpress.com

One such promising derivative is Isopentyl-deoxynyboquinone (IP-DNQ). Research has shown that IP-DNQ exhibits enhanced antitumor potential compared to other NQO1-bioactivatable drugs. nih.gov This enhanced efficacy is attributed to its ability to induce both apoptosis and programmed necrosis in NQO1-positive cancer cells. nih.gov The mechanism of action involves a significant increase in ROS generation, leading to DNA double-strand breaks, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), and a catastrophic loss of cellular energy. nih.gov

The structure-activity relationship (SAR) of quinone derivatives is a critical area of investigation. Studies on various quinone compounds have revealed that structural diversity significantly impacts their cytotoxic effects on cancer cells. nih.gov For instance, naphthoquinone derivatives have demonstrated potent cytotoxicity against breast cancer cells. nih.gov The design of novel DNQ derivatives has been guided by the crystal structures of NQO1, allowing for the creation of compounds that are excellent substrates for the enzyme and possess properties more favorable for translational development than the original natural product. aacrjournals.org

A comparative overview of selected deoxynyboquinone derivatives is presented in the table below, highlighting their key characteristics.

Derivative NameKey FeaturesMechanism of ActionReference
This compound (IB-DNQ) Selective NQO1 substrate with improved solubility and biocompatibility compared to DNQ. researchgate.netInduces cytotoxicity in an NQO1-dependent manner through the production of ROS. researchgate.net researchgate.net
Isopentyl-deoxynyboquinone (IP-DNQ) Novel DNQ derivative with enhanced antitumor potential and a favorable side-effect profile. nih.govInduces both apoptosis and programmed necrosis via increased ROS generation, DNA damage, and PARP1 hyperactivation. nih.gov nih.gov

Future efforts in this area will likely focus on synthesizing a broader range of IB-DNQ analogs with varied lipophilicity and electronic properties to further refine their specificity for NQO1 and enhance their potency against a wider spectrum of NQO1-overexpressing tumors.

Identification of Biomarkers for Patient Selection and Response Prediction

A cornerstone of personalized medicine is the ability to select patients who are most likely to respond to a specific therapy. For IB-DNQ and its derivatives, the expression of NQO1 is the primary determinant of their anticancer activity. aacrjournals.org Therefore, assessing NQO1 levels in tumors is a critical biomarker for patient selection. NQO1 is significantly overexpressed in a variety of solid tumors, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is generally low. aacrjournals.org

Beyond NQO1 expression alone, the ratio of NQO1 to catalase has been identified as a potential predictive biomarker for the therapeutic window of IB-DNQ. researchgate.net Tumors often have suppressed catalase expression compared to normal tissues. researchgate.net This differential expression creates a larger therapeutic window, as normal tissues with higher catalase levels can more effectively neutralize the ROS generated by IB-DNQ, thus being selectively spared from its toxicity. researchgate.net

Furthermore, defects in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes, have emerged as potential biomarkers for sensitivity to IB-DNQ. Cancers with BRCA1 deficiency, which have a compromised homologous recombination repair pathway, are particularly vulnerable to the DNA damage induced by IB-DNQ. This suggests that patients with BRCA-mutated tumors may derive significant benefit from IB-DNQ treatment.

The following table summarizes key biomarkers for patient selection for IB-DNQ therapy.

BiomarkerRationale for SelectionClinical Relevance
NQO1 Expression IB-DNQ is a substrate for NQO1 and its anticancer activity is dependent on NQO1-mediated bioactivation. aacrjournals.orgHigh NQO1 expression in tumors predicts sensitivity to IB-DNQ.
NQO1:Catalase Ratio A high ratio indicates a greater capacity for ROS-induced cell death in tumors and better protection of normal tissues. researchgate.netPredicts a wider therapeutic window and potentially reduced side effects.
BRCA1/2 Mutations Cancers with deficient DNA repair pathways are more susceptible to the DNA damaging effects of IB-DNQ.Patients with BRCA-deficient tumors may exhibit enhanced sensitivity to IB-DNQ.

Future research will focus on validating these biomarkers in clinical trials and exploring other potential molecular markers that could further refine patient stratification and predict therapeutic response.

Integration into Rational Combination Therapy Regimens

To enhance the therapeutic efficacy of IB-DNQ and overcome potential resistance mechanisms, its integration into rational combination therapy regimens is a key area of investigation. The DNA-damaging effects of IB-DNQ provide a strong rationale for combining it with agents that target DNA repair pathways.

A particularly promising combination is with poly(ADP-ribose) polymerase (PARP) inhibitors. embopress.org PARP inhibitors are effective in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. The combination of IB-DNQ-induced DNA damage and PARP inhibition can lead to synthetic lethality, where the two agents together cause cancer cell death more effectively than either agent alone. Preclinical studies have shown that IB-DNQ is significantly more potent than PARP inhibitors in targeting BRCA1-deficient breast cancer cells.

Another potential combination strategy involves the use of IB-DNQ with ionizing radiation. Radiation therapy induces DNA damage, and combining it with IB-DNQ could potentiate this effect, leading to greater tumor cell killing. Furthermore, combining IB-DNQ with inhibitors of other key cellular pathways, such as PCNA inhibitors, is also being explored.

The table below outlines potential combination therapy regimens involving IB-DNQ.

Combination AgentRationale for CombinationPotential Therapeutic Application
PARP Inhibitors Synergistic cell killing in cancers with deficient DNA repair pathways by enhancing DNA damage. embopress.orgBRCA1/2-mutant breast, ovarian, and pancreatic cancers.
Ionizing Radiation Potentiation of radiation-induced DNA damage.Solid tumors treated with radiotherapy, such as non-small cell lung cancer.
PCNA Inhibitors Synergistic increase in DNA damage leading to programmed necrosis and cell cycle arrest.NQO1-overexpressing solid tumors.

Clinical trials will be essential to determine the optimal dosing and scheduling of these combination therapies to maximize their synergistic effects and minimize toxicity.

Advanced Preclinical Models for Translational Development

The successful translation of promising anticancer agents from the laboratory to the clinic relies on the use of preclinical models that accurately recapitulate the complexity of human tumors. While traditional two-dimensional cell culture and animal models have been valuable, more advanced models are needed to better predict the efficacy and toxicity of IB-DNQ and its derivatives in patients.

One such advanced model is the use of patient-derived xenografts (PDXs) . PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have been shown to maintain the histopathological and genetic characteristics of the original tumor. nih.govfrontiersin.orgnih.gov These models are invaluable for assessing the in vivo efficacy of NQO1-targeted therapies like IB-DNQ in a setting that reflects the heterogeneity of human cancers.

Organoid models , which are three-dimensional cultures derived from patient tumors, represent another significant advancement. nih.govnih.gov Tumor organoids can preserve the cellular architecture and diversity of the original tumor and have been used to predict patient responses to therapy. nih.gov These models provide a platform for high-throughput drug screening of IB-DNQ and its analogs on a personalized level.

Genetically engineered mouse models (GEMMs) that are designed to mimic the genetic alterations found in human cancers are also crucial for the preclinical evaluation of IB-DNQ. embopress.orgnih.govjournalspub.info GEMMs that, for example, have NQO1 overexpression or specific DNA repair deficiencies can provide valuable insights into the mechanism of action and efficacy of IB-DNQ in a more physiologically relevant context. The use of orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in mice, has already demonstrated the significant antitumor efficacy of IP-DNQ.

The table below summarizes the application of advanced preclinical models in the development of IB-DNQ.

Preclinical ModelKey AdvantagesApplication in IB-DNQ Development
Patient-Derived Xenografts (PDXs) Preserve the heterogeneity and genetic characteristics of the original patient tumor. nih.govfrontiersin.orgnih.govIn vivo efficacy testing and biomarker validation.
Tumor Organoids Recapitulate the 3D architecture and cellular diversity of tumors; suitable for high-throughput screening. nih.govnih.govPersonalized drug sensitivity testing and identification of resistance mechanisms.
Genetically Engineered Mouse Models (GEMMs) Allow for the study of specific genetic alterations in a physiologically relevant context. embopress.orgnih.govjournalspub.infoMechanistic studies and evaluation of efficacy in tumors with specific genetic backgrounds (e.g., high NQO1, BRCA mutations).
Orthotopic Xenograft Models Mimic the tumor microenvironment of the organ of origin. Evaluation of antitumor efficacy and metastatic potential.

The integration of these advanced preclinical models into the development pipeline of IB-DNQ and its derivatives will be critical for accelerating their translation into effective clinical therapies.

Q & A

Q. What experimental methodologies are recommended to assess IB-DNQ's selectivity for NQO1 in vitro?

  • Methodological Answer: To evaluate NQO1 selectivity, use cell lines with varying NQO1 expression (e.g., SCCF1 vs. SCCF3 cells) and compare cytotoxicity via MTT assays. Include NQO1-deficient cells (generated via CRISPR-Cas9) as negative controls. Measure enzymatic activity using menadione as a substrate, and validate via Western blotting for NQO1 protein levels. Dose-response curves (0.01–100 μM) should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values .

Q. How can researchers ensure reproducibility in synthesizing and characterizing IB-DNQ?

  • Methodological Answer: Follow protocols from peer-reviewed studies, such as those by Lundberg et al. (2017), and document synthesis steps (e.g., solvent systems, reaction times, purification methods). Characterize purity via HPLC (>95%) and structural identity using NMR and high-resolution mass spectrometry (HRMS). For novel batches, provide full spectral data in supplementary materials, adhering to Beilstein Journal guidelines .

Q. What pharmacokinetic parameters should be prioritized in preclinical IB-DNQ studies?

  • Methodological Answer: Focus on bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax). For intravenous (IV) administration (0.5–2 mg/kg), collect serial blood samples over 24 hours. For oral dosing (1 mg/kg), analyze plasma levels at 4-hour intervals. Use LC-MS/MS for quantification, and calculate area under the curve (AUC) to compare IV vs. oral bioavailability .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines (e.g., SCCF1 vs. SCCF3) be resolved?

  • Methodological Answer: Investigate NQO1 expression/activity disparities using qPCR, enzymatic assays, and immunohistochemistry. Perform siRNA-mediated NQO1 knockdown in high-sensitivity cells (SCCF1) to confirm mechanism dependency. Cross-validate with patient-derived xenograft (PDX) models to assess tumor heterogeneity .

Q. What strategies optimize IB-DNQ's bioavailability for in vivo studies?

  • Methodological Answer: Test lipid-based nanoformulations (e.g., liposomes) to enhance solubility. Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance. Compare pharmacokinetics in multiple species (e.g., murine vs. feline models) to identify interspecies metabolic differences .

Q. How should researchers design combinatorial studies with IB-DNQ and TGF-β/Smad inhibitors?

  • Methodological Answer: Use synergistic dose matrices (e.g., 3×3 concentration grids) in vitro. Assess viability via Chou-Talalay combination index (CI) analysis. For in vivo validation, employ orthotopic glioma models with co-administration of IB-DNQ (2 mg/kg IV) and TGF-β inhibitors (e.g., Galunisertib). Monitor tumor growth via bioluminescence imaging and validate pathway inhibition via phospho-Smad2/3 staining .

Q. What statistical approaches are critical for analyzing IB-DNQ's dose-response heterogeneity?

  • Methodological Answer: Apply mixed-effects models to account for inter-experimental variability. Use bootstrapping to estimate confidence intervals for IC50 values. For skewed data (e.g., non-Gaussian distributions), employ nonparametric tests (Mann-Whitney U) or log-transformations. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Data Interpretation and Ethical Considerations

Q. How can researchers address interspecies pharmacokinetic discrepancies (e.g., feline vs. human models)?

  • Methodological Answer: Conduct comparative NQO1 activity assays across species using recombinant enzymes. Utilize humanized PDX models or primary human tumor cultures to bridge translational gaps. Reference ICH guidelines for preclinical-to-clinical transition, emphasizing dose-escalation protocols and toxicity profiling .

Q. What ethical frameworks govern IB-DNQ studies in animal models?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Secure institutional animal care committee (IACUC) approval, ensuring humane endpoints (e.g., tumor volume limits, weight loss thresholds). For feline studies, prioritize non-terminal procedures where feasible and justify species selection in grant applications .

Q. How should conflicting data on IB-DNQ's metabolic stability be reconciled?

  • Methodological Answer:
    Perform metabolic stability assays in liver microsomes from multiple species. Identify major metabolites via UPLC-QTOF-MS and correlate with cytotoxicity in NQO1-expressing cells. Use stable isotope tracers (e.g., 13C-labeled IB-DNQ) to track metabolic pathways in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.